3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride
Overview
Description
“3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride” is a compound with the molecular formula C15H24ClNO2 . It belongs to the class of compounds known as piperidines, which are characterized by a six-membered ring containing one nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For “this compound”, such information is not available in the sources I found .Scientific Research Applications
Metabolic Activity
- A study found that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride reduced food intake and weight gain in obese rats, indicating a potential application in obesity management (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior and Toxicity
- Research indicates that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride affects feeding behavior in animals without significant toxicity or psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).
Energy Expenditure
- An investigation into the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170), found it increases energy expenditure in rats, potentially by disrupting oxidative phosphorylation, indicating its use in metabolic research (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Analgesic and Antifungal Activity
- A study on 2,6-diaryl-3-methyl-4-piperidone derivatives, synthesized through a Mannich reaction, showed significant analgesic and antifungal activities, expanding the potential applications of piperidine derivatives in medical research (Rameshkumar et al., 2003).
Neuropsychopharmacology
- Research on piperidine derivatives like 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride reveals insights into their effects on neuropsychopharmacology, particularly in the context of obesity and metabolic regulation (Massicot et al., 1984).
Lipolytic Effects
- The addition of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, A, in increasing doses to the incubation medium of adipocytes leads to dose-dependent increases in glycerol release, indicating its role in lipolysis research (Massicot, Falcou, Steiner, & Godfroid, 1986).
Future Directions
Properties
IUPAC Name |
3-[(4-propoxyphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-10-17-14-5-7-15(8-6-14)18-12-13-4-3-9-16-11-13;/h5-8,13,16H,2-4,9-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLVLRAWUYVPEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-52-4 | |
Record name | Piperidine, 3-[(4-propoxyphenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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